4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a complex organic compound that features a unique combination of imidazole, azetidine, sulfonyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their functionalization and coupling with azetidine and sulfonyl groups. Common reagents used in these reactions include glyoxal, ammonia, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole or pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .
Scientific Research Applications
4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler imidazole derivative with similar biological activities.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole rings and is used in similar applications.
2,4,6-tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine: A more complex compound with multiple imidazole rings.
Uniqueness
4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its combination of imidazole, azetidine, sulfonyl, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N5O2S |
---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C13H19N5O2S/c1-10-13(11(2)16(3)15-10)21(19,20)18-7-12(8-18)6-17-5-4-14-9-17/h4-5,9,12H,6-8H2,1-3H3 |
InChI Key |
ZJJGKGOKVXQWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.